molecular formula C15H18N2O4S B2960924 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 1219357-90-0

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2960924
CAS No.: 1219357-90-0
M. Wt: 322.38
InChI Key: MPVACWMXHVRPFD-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-methylphenyl group at position 1 and a sulfonamide-linked tetrahydrothiophene moiety at position 2. The pyrrolidine-2,5-dione (succinimide) core is a common pharmacophore in bioactive molecules, often associated with interactions with neurotransmitter receptors or enzymes.

Properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-10-2-4-12(5-3-10)17-14(18)8-13(15(17)19)16-11-6-7-22(20,21)9-11/h2-5,11,13,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVACWMXHVRPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N2O4SC_{12}H_{15}N_{2}O_{4}S, with a molecular weight of approximately 273.33 g/mol. The structure comprises a pyrrolidine core, a thiophene moiety, and various functional groups that contribute to its biological activity.

Biological Activities

Preliminary studies have indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Research has demonstrated that derivatives of pyrrolidine compounds possess significant anticancer properties. For instance, compounds similar to this one have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The MTT assay results suggest that these compounds can inhibit cell proliferation effectively compared to standard treatments like doxorubicin .
  • Antinociceptive and Anticonvulsant Effects : The compound has been evaluated for its antinociceptive properties using models such as the hot plate test. It exhibited moderate inhibition of neuronal voltage-sensitive sodium channels and L-type calcium channels, indicating potential use in pain management .
  • Anti-inflammatory Properties : Studies have shown that derivatives can inhibit pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a mechanism through which the compound may exert anti-inflammatory effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interactions : The compound's ability to interact with various receptors, including TRPV1 for analgesic effects, has been studied. This interaction may play a crucial role in its antinociceptive activity .
  • Inhibition of Cellular Proliferation : The structural components allow for interactions that inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates .
  • Cytokine Modulation : By affecting cytokine production, the compound may modulate inflammatory responses, contributing to its anti-inflammatory properties .

Case Studies

Several case studies have reported on the pharmacological effects of similar compounds:

  • A study involving a series of pyrrole derivatives demonstrated significant antiproliferative effects on MCF-7 and HepG2 cells. The results indicated that specific substitutions on the pyrrole ring enhanced biological activity .
  • Another investigation highlighted the synthesis of imide derivatives based on pyrrole structures, which were screened for their anticancer properties using the MTT assay. Results showed promising activity against liver and breast cancer cell lines .

Data Tables

Biological ActivityCell Line/ModelObserved EffectReference
AnticancerMCF-7Inhibition of proliferation
AnticancerHepG2Higher efficacy than doxorubicin
AntinociceptiveHot Plate TestModerate inhibition of pain response
Anti-inflammatoryPBMCsInhibition of IL-6 and TNF-α production

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound is compared below with structurally related pyrrolidine-2,5-dione derivatives, focusing on substituents, synthesis, and biological activity.

Table 1: Key Comparisons
Compound Name / Structure Substituents at Position 3 Molecular Formula Molecular Weight (g/mol) Key Targets/Findings Synthesis Highlights
Target Compound : 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)-pyrrolidine-2,5-dione Tetrahydrothiophene sulfonamide C₁₅H₁₈N₂O₄S 322.38 Likely CNS targets (inferred from sulfonamide and aryl groups) Likely involves amination of tetrahydrothiophene sulfone and aryl coupling
Analog 1 : 3-(1H-Indol-3-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione Indole C₁₈H₁₃BrN₂O₂ 381.22 Dual 5-HT1A/SERT binding for antidepressant activity Multi-step synthesis with bromoalkyl intermediates and nucleophilic substitution
Analog 2 : 1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione Pyrimidinyl sulfanyl C₁₅H₁₃N₃O₂S 299.35 Unspecified (sulfanyl group may enhance solubility or metal binding) Thiol-ene coupling or nucleophilic substitution
Analog 3 : (E)-1-(5-phenylpent-4-en-1-yl)-3-(propylthio)pyrrolidine-2,5-dione Propylthio and alkenyl-phenyl C₁₈H₂₁NO₂S 315.43 Protein conjugation applications Palladium-catalyzed cross-coupling (82% yield)

Key Findings and Divergences

Substituent Impact on Bioactivity: The target compound’s sulfonamide group (vs. thioether or indole in analogs) may enhance polarity and CNS penetration . Analog 3’s alkenyl chain facilitates protein conjugation, suggesting divergent applications compared to the target compound .

Synthetic Efficiency :

  • Palladium-catalyzed methods (e.g., Analog 3 synthesis) achieve higher yields (82%) compared to multi-step indole derivatives (e.g., Analog 1) .
  • The target compound’s synthesis likely requires sulfone formation and regioselective amination, which may reduce scalability .

Sulfonamide groups generally improve solubility over thioethers (e.g., Analog 2), but may increase metabolic instability .

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